5-Oxo-L-prolyl-L-methionyl-L-prolinamide
Description
Contextualizing Pyroglutamyl Peptides in Biological Systems
The N-terminal 5-oxo-L-proline (pyroglutamyl) residue is a key feature of this peptide. Pyroglutamyl (pGlu) peptides are formed through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue. researchgate.netsciopen.com This modification can occur spontaneously or be catalyzed by enzymes like glutaminyl cyclase. researchgate.netsciopen.com
The formation of the pyroglutamyl ring has significant biological implications. A primary consequence is the protection of the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of a peptide chain. thieme-connect.de This increased stability enhances the peptide's half-life, allowing it to exert its biological effects for a longer duration.
Pyroglutamyl peptides are found in various biological contexts and have been associated with a range of activities. ijmrhs.com For example, Thyrotropin-releasing hormone (TRH), a well-known pGlu-containing peptide, is a crucial mediator in the endocrine system. nih.gov Research has also pointed to other pGlu peptides possessing hepatoprotective, antidepressant, and anti-inflammatory properties. sciopen.comijmrhs.com The hydrophobic nature of the γ-lactam ring in the pGlu residue is thought to contribute to the peptide's stability and bioactivity. researchgate.netsciopen.com
Significance of Methionine and Proline Residues in Peptide Function
The central and C-terminal residues, methionine and proline, respectively, confer additional critical properties to the peptide.
Methionine (Met) is one of two sulfur-containing proteinogenic amino acids. nih.gov Its side chain contains a thioether group, which makes it largely non-polar and hydrophobic. nih.govcreative-peptides.com This hydrophobicity often leads to methionine residues being buried in the core of globular proteins. creative-peptides.com However, the sulfur atom imparts unique reactive properties. It can be readily oxidized to methionine sulfoxide (B87167), a reaction that is reversible through the action of methionine sulfoxide reductase enzymes. nih.gov This redox cycle allows methionine residues to function as potent antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage. nih.gov Beyond its role in protein initiation, methionine's ability to participate in redox regulation and form stabilizing bonds with aromatic residues highlights its importance in protein structure and function. nih.gov
Proline (Pro) is unique among the 20 common amino acids due to its cyclic side chain, which loops back to bond with the backbone nitrogen, forming a secondary amine. wikipedia.org This rigid pyrrolidine (B122466) ring structure imposes significant conformational constraints on the peptide backbone. nih.govnih.gov Key effects of proline on peptide structure include:
Structural Disruption: Proline acts as a "helix breaker" because its ring structure prevents the formation of the hydrogen bonds necessary to stabilize alpha-helices and can introduce kinks. wikipedia.orgnih.govquora.com
Turn Formation: It is frequently found in the turns of protein structures, such as beta-turns, where its rigidity facilitates the change in direction of the polypeptide chain. wikipedia.org
The presence of two proline-related structures (pyroglutamate being a derivative) in 5-Oxo-L-prolyl-L-methionyl-L-prolinamide suggests a molecule with significant conformational rigidity and resistance to enzymatic degradation.
Rationale for Investigating Short Peptide Constructs in Academic Research
The study of short peptides, like tripeptides, is a burgeoning area of academic and pharmaceutical research. These molecules occupy a valuable middle ground between traditional small-molecule drugs and large protein biologics, combining some advantages of both. nih.govnih.gov
Advantages of Short Peptides in Research:
| Feature | Benefit in Research |
| High Specificity and Potency | Can interact with biological targets with high affinity, similar to larger proteins, leading to fewer off-target effects. nih.govexplorationpub.com |
| Ease of Synthesis and Modification | Chemical synthesis is straightforward and cost-effective, allowing for the creation of numerous analogues to study structure-activity relationships. explorationpub.commdpi.com |
| Lower Toxicity | Degradation products are typically amino acids, which are naturally present in the body, resulting in a favorable safety profile. nih.govexplorationpub.com |
| Tunable Properties | Their physicochemical properties can be modified to improve aspects like cell permeability and stability. nih.gov |
Short peptides are investigated for their potential to mimic natural signaling pathways and for their utility as therapeutic agents. explorationpub.com They are particularly suited for targeting protein-protein interactions, which are often difficult to disrupt with small molecules. explorationpub.com The exploration of novel short peptide constructs like this compound allows researchers to probe fundamental biological processes and develop new therapeutic leads. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
35259-10-0 |
|---|---|
Molecular Formula |
C15H24N4O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H24N4O4S/c1-24-8-6-10(18-14(22)9-4-5-12(20)17-9)15(23)19-7-2-3-11(19)13(16)21/h9-11H,2-8H2,1H3,(H2,16,21)(H,17,20)(H,18,22)/t9-,10-,11-/m0/s1 |
InChI Key |
QBHPDJHCSHNXMW-DCAQKATOSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
CSCCC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Oxo L Prolyl L Methionyl L Prolinamide
Strategies for Peptide Synthesis Utilizing 5-Oxo-L-proline and L-Prolinamide Building Blocks
The construction of the pGlu-Met-Pro-NH₂ peptide can be approached through several established peptide synthesis strategies. The choice between solid-phase and solution-phase synthesis depends on factors such as the desired scale, purity requirements, and the need for incorporating modified or unnatural amino acids.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides of moderate length. sigmaaldrich.com For 5-Oxo-L-prolyl-L-methionyl-L-prolinamide, a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is typically employed.
The synthesis would commence with a resin pre-loaded with L-prolinamide or by coupling Fmoc-L-proline to an amide-forming resin (e.g., Rink Amide resin), followed by ammonolysis to generate the C-terminal prolinamide. More directly, a base-labile linker can be used to anchor the C-terminal prolinamide to the solid support. The synthesis then proceeds through iterative cycles of Nα-Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids.
Key Synthetic Steps:
Resin Preparation : Start with a Rink Amide resin, which upon cleavage with trifluoroacetic acid (TFA), yields a C-terminal amide.
First Amino Acid Coupling : Couple Fmoc-L-proline to the resin.
Chain Elongation : Perform sequential cycles of Fmoc deprotection (typically with piperidine in DMF) and coupling of Fmoc-L-methionine-OH, followed by the N-terminal residue.
N-terminal Capping : The N-terminal 5-oxo-L-proline can be introduced in two primary ways:
Direct Coupling : Using Fmoc-pGlu-OH or Boc-pGlu-OH as the final building block. thieme-connect.de Since the amide nitrogen of pyroglutamic acid is difficult to acylate, it often does not require protection. thieme-connect.de
In-situ Cyclization : Coupling Fmoc-L-glutamine-OH (with a side-chain protecting group like trityl, Trt) as the final residue. The pyroglutamyl ring is then formed from the N-terminal glutamine residue during the final acid-mediated cleavage from the resin. sigmaaldrich.comeurekalert.org This cyclization can also be promoted by heat. researchgate.net
Cleavage and Deprotection : The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a cocktail containing TFA.
Microwave-assisted SPPS can be utilized to enhance coupling efficiency and reduce synthesis time, which is particularly useful for sequences known to be difficult due to aggregation. nih.gov
Table 1: Standard Fmoc-SPPS Cycle for Peptide Elongation
| Step | Reagent/Solvent | Purpose | Duration |
| Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepares the resin for reaction. | 30-60 min |
| Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. | 5-20 min |
| Washing | DMF, DCM, Isopropanol | Removes excess piperidine and by-products. | 5-10 min |
| Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF | Forms the new peptide bond. | 30-120 min |
| Washing | DMF, DCM | Removes excess reagents. | 5-10 min |
| Capping (Optional) | Acetic anhydride, DIPEA in DMF | Blocks any unreacted amino groups to prevent deletion sequences. | 5-15 min |
Solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and purification of intermediates. For a short peptide like pGlu-Met-Pro-NH₂, a convergent or fragment-based approach is often preferred.
A common strategy involves the synthesis of dipeptide fragments, which are then coupled together. For example:
Synthesize the dipeptide Z-pGlu-Met-OH by coupling Z-pGlu-OH with L-methionine methyl ester, followed by saponification of the ester.
Separately, prepare H-Pro-NH₂ (L-prolinamide). google.comgoogle.com
Couple the Z-pGlu-Met-OH fragment with H-Pro-NH₂ using a standard coupling reagent like DCC (dicyclohexylcarbodiimide) with an additive such as HOBt (1-hydroxybenzotriazole) to minimize racemization.
Finally, remove the N-terminal protecting group (e.g., Z-group by hydrogenolysis) to yield the target tripeptide.
Challenges in solution-phase synthesis include maintaining the solubility of growing peptide chains and preventing side reactions. acs.org For instance, coupling pyroglutamic acid active esters with peptides containing a C-terminal proline derivative can sometimes lead to the formation of diketopiperazine by-products. nih.gov A more successful route may involve synthesizing the Glp-Gln(or Asn)-OH dipeptide first before coupling it to the proline derivative. nih.gov
Table 2: Comparison of Common Coupling Reagents for Solution-Phase Synthesis
| Coupling Reagent | Additive | Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | HOBt, HOSu | Inexpensive, widely used. | Forms insoluble DCU by-product, potential for racemization. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOSu | Water-soluble by-product, good for aqueous media. | Less reactive than DCC. |
| HBTU/HATU (Benzotriazole-based) | DIPEA (base) | Fast reaction rates, low racemization. | More expensive, can cause side reactions with primary amines. |
| CDI (Carbonyldiimidazole) | None | Simple workup (gaseous by-products). | Slower reaction rates. thieme-connect.de |
The stereochemistry of the amino acid building blocks is critical for the final structure and biological activity of the peptide. This compound contains two chiral centers derived from L-proline (the pGlu and prolinamide residues) and one from L-methionine. The synthesis relies on starting with enantiomerically pure L-amino acids.
The field of proline chemistry has developed sophisticated methods for the enantioselective synthesis of various proline derivatives, which is crucial for creating novel peptide analogs. organic-chemistry.org These methods ensure precise control over the stereochemistry of the proline ring.
Phase-Transfer Catalysis : Chiral phase-transfer catalysts have been successfully used for the asymmetric alkylation of glycine imines to produce enantioenriched proline derivatives. nih.govresearchgate.net This strategy allows for the introduction of various substituents onto the proline ring with high stereocontrol.
Organocatalysis : L-proline and its derivatives are themselves powerful organocatalysts. organic-chemistry.org This knowledge has been applied in reverse to develop organocatalytic methods, such as asymmetric Michael additions, to synthesize substituted prolines with high diastereo- and enantioselectivity. researchgate.net
Metal-Catalyzed Reactions : Chiral ligands derived from proline can be used with metal catalysts (e.g., Titanium, Copper) to direct enantioselective transformations, such as the synthesis of propargyl alcohols or Ullmann-type reactions. organic-chemistry.orgchemrxiv.org
While the direct synthesis of pGlu-Met-Pro-NH₂ uses naturally available L-amino acids, the principles of stereochemical control are paramount. Any racemization during coupling steps must be minimized, typically by using additives like HOBt or by employing modern uronium-based coupling reagents. The rigid cyclic structure of proline itself helps reduce racemization at the preceding amino acid during coupling.
Approaches for Post-Synthetic Modification and Derivatization of Peptide Scaffolds
Once the pGlu-Met-Pro-NH₂ backbone is synthesized, it can be chemically modified to create a library of analogs with diverse functionalities. Such modifications can alter the peptide's physicochemical properties, conformation, and biological interactions.
Methionine Oxidation : The thioether side chain of methionine is susceptible to oxidation, yielding methionine sulfoxide (B87167) and, under stronger conditions, methionine sulfone. researchgate.net This can be a deliberate modification using mild oxidizing agents like hydrogen peroxide. The introduction of the sulfoxide creates a new chiral center, resulting in diastereomers that may have different biological properties.
Proline Ring Derivatization : A powerful technique known as "proline editing" allows for the post-synthetic modification of proline residues directly on the solid support. acs.orgnih.gov This method typically starts with the incorporation of hydroxyproline (Hyp) into the peptide sequence. After the full peptide is assembled, the hydroxyl group of the Hyp residue is selectively modified through various reactions—such as Mitsunobu inversion, oxidation, acylation, or substitution—to generate a vast array of 4-substituted proline derivatives with defined stereochemistry. acs.orgnih.gov This approach could be adapted to a sequence containing a strategically placed functionalized proline to create diverse analogs of the target peptide.
Pyroglutamate (B8496135) Ring Modification : The pyroglutamate residue itself can be a handle for derivatization. For example, copper(II)-catalyzed arylation or alkenylation reactions have been shown to modify the pGlu ring, a process that can be enhanced by solvents like trifluoroethanol. researchgate.net
Table 3: Examples of Post-Synthetic Modifications for a pGlu-Met-Pro-NH₂ Scaffold
| Target Residue | Modification | Reagents/Conditions | Resulting Structure |
| Methionine | Oxidation | H₂O₂, various conditions | Methionine sulfoxide/sulfone |
| Proline (via Hyp) | Fluorination | Diethylaminosulfur trifluoride (DAST) | 4-Fluoroproline derivative |
| Proline (via Hyp) | Azide Introduction | Diphenylphosphoryl azide (DPPA), DBU | 4-Azidoproline derivative (for click chemistry) |
| Pyroglutamate | Arylation | Arylboronic acid, Cu(OAc)₂, base | N-Aryl pyroglutamate derivative |
Isotopic Labeling Techniques for Mechanistic Elucidation in Proline and its Derivatives
Isotopic labeling is an indispensable tool for studying peptide metabolism, protein-ligand interactions, and reaction mechanisms, as well as for quantitative analysis by mass spectrometry. creative-proteomics.comnih.gov The target peptide can be labeled by incorporating amino acids enriched with stable isotopes such as ²H (D), ¹³C, or ¹⁵N.
Synthesis with Labeled Building Blocks : The most straightforward method is to use commercially available isotopically labeled amino acids during peptide synthesis. For example, L-Proline, L-Methionine, and L-Glutamic acid (the precursor to pGlu) are available with various labeling patterns. L-Pyroglutamic acid labeled with deuterium (d₅) or carbon-13 (¹³C₅) is also available, allowing for its direct incorporation. medchemexpress.commedchemexpress.com The synthesis then proceeds as previously described in sections 2.1.1 and 2.1.2.
Synthesis of Labeled Precursors : When specific labeling patterns are not commercially available, labeled building blocks can be synthesized. A notable route involves the preparation of labeled L-proline from correspondingly labeled L-glutamic acid. researchgate.net This process involves the ring closure of glutamic acid to form 5-oxoproline (pyroglutamic acid), followed by selective reduction of the amide function. researchgate.net This synthetic connection between glutamic acid, pyroglutamic acid, and proline is powerful for creating specifically labeled analogs.
Applications in Mechanistic Studies :
NMR Spectroscopy : Incorporating ¹³C and ¹⁵N allows for advanced NMR experiments to determine the three-dimensional structure of the peptide and to study its conformational dynamics in solution.
Mass Spectrometry : Labeled peptides are widely used as internal standards for accurate quantification in complex biological samples. For instance, using labeled glutamine or glutamic acid can help correct for the artifactual in-source cyclization to pyroglutamic acid that can occur during LC-MS/MS analysis. acs.org
Metabolic Tracing : By using labeled peptides, researchers can track their metabolic fate in cellular or in vivo systems, identifying cleavage sites and metabolic products.
Table 4: Common Stable Isotopes and Their Applications in Peptide Analysis
| Isotope | Natural Abundance (%) | Common Application | Technique |
| ²H (Deuterium) | 0.015% | Simplify ¹H NMR spectra; Tracer in metabolic studies. | NMR, Mass Spectrometry |
| ¹³C | 1.1% | Structural studies; Mechanistic studies of enzymatic reactions. | NMR, Mass Spectrometry |
| ¹⁵N | 0.37% | Structural studies (e.g., HSQC experiments); Tracer for nitrogen metabolism. | NMR, Mass Spectrometry |
Biological Activities and Cellular Mechanisms of 5 Oxo L Prolyl L Methionyl L Prolinamide Analogues
Modulation of Enzyme Activity by Related Peptides
The bioactivity of peptides is often regulated by enzymes that can either degrade them or be targets of their modulatory effects. Analogues of pyroglutamyl peptides can be designed to resist degradation or to act as inhibitors or activators of specific enzymes.
Investigation of Enzyme Inhibition and Activation Profiles
Peptide analogues are frequently developed to inhibit enzymes, thereby prolonging the action of endogenous peptides or blocking pathological enzymatic processes. americanpeptidesociety.org The enzymes responsible for cleaving the N-terminal pyroglutamyl (pGlu) residue, known as pyroglutamyl peptidases (PGP), are significant targets. nih.govebi.ac.uk There are several forms of these enzymes, such as PGP-I (a cytosolic cysteine peptidase) and PGP-II (a membrane-bound metalloenzyme), the latter being highly specific for Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). nih.gov
Research into inhibitors of PGP-II has provided insight into the structure-activity relationships of pyroglutamyl peptide analogues. One study focused on modifying the tripeptide Glp-Asn-ProNH2, a known competitive inhibitor of PGP-II. By extending the C-terminus with hydrophobic amino acids, researchers developed a novel series of highly potent inhibitors. These findings demonstrate that while the pyroglutamyl head is crucial for recognition, modifications at the C-terminus can dramatically enhance binding affinity and inhibitory potency. researchgate.net The inhibitory activities of several such analogues are detailed in the table below.
| Peptide Analogue | Modification | Inhibition Constant (Ki) |
|---|---|---|
| Glp-Asn-ProNH2 | Base Peptide | 17.5 µM |
| Glp-Asn-Pro-Tyr-NH2 | Tyr extension | 300 nM |
| Glp-Asn-Pro-Trp-NH2 | Trp extension | 150 nM |
| Glp-Asn-Pro-Tyr-Trp-NH2 | Tyr-Trp extension | 20 nM |
| Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin | Extended with fluorogenic group | 1 nM |
Data sourced from studies on pyroglutamyl-peptidase II inhibitors. researchgate.net
These potent inhibitors were shown to effectively protect TRH from degradation when it was released from rat brain slices, highlighting the therapeutic potential of such analogues. researchgate.net The development of PGP-1 inhibitors is also being explored as a strategy for treating inflammation and preventing the progression of inflammation-related tumors. nih.gov
Allosteric Modulation of Target Enzymes by Peptide Analogues
Beyond direct competitive inhibition at an enzyme's active site, peptide analogues can exert their effects through allosteric modulation. Allosteric modulators bind to a site on the enzyme distinct from the active site (the orthosteric site), causing a conformational change that alters the enzyme's activity. frontiersin.org This can result in either positive allosteric modulation (PAM), which enhances activity, or negative allosteric modulation (NAM), which reduces it.
This mechanism offers several advantages, including the potential for greater selectivity between enzyme subtypes and a more nuanced "fine-tuning" of biological responses compared to simple on/off inhibition. frontiersin.org For example, γ-glutamyl peptides, which are structurally related to pyroglutamyl peptides, have been identified as novel positive allosteric modulators of the calcium-sensing receptor (CaR), a G-protein coupled receptor (GPCR) with enzyme-like domains. nih.gov These peptides, including glutathione, enhance the receptor's sensitivity to calcium. Studies on mutants of the CaR suggest that γ-glutamyl peptides and L-amino acids share a common mechanism of action, binding within the receptor's Venus flytrap (VFT) domain to activate it. nih.gov This principle of binding to a regulatory domain to modulate function is a hallmark of allosteric control and represents a key strategy in the design of novel peptide-based therapeutics.
Receptor Interactions and Ligand Binding Studies
The biological effects of peptides are often initiated by their binding to specific cell surface receptors. Understanding these interactions is fundamental to designing analogues with desired pharmacological profiles.
Peptide Analogue Interactions with Dopamine (B1211576) Receptors
The dopaminergic system is a critical modulator of numerous physiological functions, and its receptors are important therapeutic targets. There is evidence linking pyroglutamyl peptides to this system. For instance, a synthetic pseudo-peptide, pyroglutamyl-histidyl-dopamine, which combines a fragment of TRH with dopamine, has been shown to be metabolized by enzymes in the brain, indicating that such hybrid molecules can interact with central nervous system pathways. nih.gov
Furthermore, synthetic analogues of TRH where the pyroglutamyl moiety is replaced by a sulphonamido counterpart have been evaluated for their biological activity, including effects on dopamine metabolism. nih.gov While direct, high-affinity binding of 5-Oxo-L-prolyl-L-methionyl-L-prolinamide analogues to dopamine receptors has not been extensively documented, the activity of related pyroglutamyl compounds suggests a potential for cross-reactivity or modulation. Other peptides, such as the Dopamine Neuron Stimulating Peptides (DNSPs) derived from the proprotein of Glial Cell Line-Derived Neurotrophic Factor (GDNF), have been shown to increase dopaminergic neuron function, enhancing dopamine baseline concentrations and evoked overflow. uky.edu These findings support the broader concept that exogenous peptides can significantly modulate the dopamine system.
Molecular Docking Analyses of Peptide-Receptor Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide analogue) when bound to a second (a receptor). This method is invaluable for elucidating the structural basis of peptide-receptor interactions and guiding the design of new analogues. The process involves sampling a wide range of possible conformations of the peptide within the receptor's binding site and using a scoring function to rank them based on binding energy.
For flexible molecules like peptides, global docking approaches are often employed to search the entire receptor surface for potential binding sites and predict the peptide's bound conformation simultaneously. These computational tools can provide critical insights into the specific amino acid residues on both the peptide and the receptor that are key for the interaction, such as those forming hydrogen bonds or hydrophobic contacts. This information can then be used to rationally design modifications to the peptide analogue to enhance its affinity or selectivity for the target receptor.
Chiral Recognition in Ligand-Receptor Interactions
Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. Receptors and enzymes are themselves chiral, being composed of L-amino acids. Consequently, they often exhibit a high degree of stereoselectivity, meaning they can distinguish between the different enantiomers (mirror-image isomers) of a ligand.
Influence on Cellular Signaling Pathways
Analogues of this compound, particularly those derived from proline metabolism, are significant modulators of various cellular signaling pathways. Their influence extends from stress response mechanisms to the fundamental processes of cell growth and differentiation.
Amino Acid Stress Response Modulation by Proline Metabolites
Proline and its metabolites play a crucial role in helping organisms adapt to environmental stress. nih.gov The metabolism of proline is intricately linked to cellular signaling processes that can determine a cell's fate, leading to either apoptosis or survival. nih.gov Under conditions of nutrient stress, the degradation of extracellular proteins like collagen can make proline available. The subsequent metabolism of proline generates electrons that can lead to the production of reactive oxygen species (ROS), which in turn initiate various downstream effects, including the modulation of the cell cycle and autophagy. nih.gov Proline metabolism is recognized as a key factor in maintaining cellular homeostasis and is integral to the amino acid stress response. researchgate.netnih.gov This response is critical for cells to manage and counteract various stimuli. researchgate.net
Impact on Mitochondrial Function and Redox Homeostasis
Proline metabolism is a key contributor to maintaining cellular redox homeostasis, a critical factor for normal cell function. nih.gov The catabolism of proline occurs in the mitochondria and directly impacts the electron transport chain. nih.govnih.gov The enzyme proline dehydrogenase (PRODH) transfers electrons from proline to the electron transport chain, which can lead to the formation of superoxide (B77818) anions and hydrogen peroxide. nih.gov This process not only generates ATP for cell survival under nutrient stress but also intrinsically links proline metabolism to the regulation of mitochondrial reactive oxygen species (ROS). nih.govnih.gov
Proline and its analogues have been shown to protect cells against oxidative stress by reducing mitochondrial activity and ROS levels. mdpi.com The balance of intracellular redox states, such as the ratios of NADP+/NADPH and GSH/GSSG, is influenced by proline metabolism, highlighting its role in antioxidant defense. nih.gov This metabolic pathway is compartmentalized within the cell, occurring in mitochondria, chloroplasts, and the cytoplasm, which allows for precise control over cellular redox potential. nih.gov
Modulatory Effects on Cell Proliferation and Differentiation
The influence of proline and its metabolites extends to the regulation of cell proliferation and differentiation. nih.gov By contributing to cell signaling pathways, these compounds can positively influence key cellular decisions related to the cell cycle and growth. mdpi.com Proline metabolism can induce the proliferation of certain cell types, including stem cells and tumor cells. nih.gov The production of ROS through proline catabolism can act as a signaling mechanism to block the cell cycle, demonstrating a direct link between proline metabolism and the control of cell proliferation. nih.gov
Roles in Biological Defense and Antagonistic Activity of Microbial Metabolites
Microbial metabolites, including proline-containing compounds, are pivotal in biological defense mechanisms. They exhibit antagonistic properties against various pathogens, often by interacting with specific molecular targets.
Antifungal Properties of Related Compounds
Certain analogues of this compound have demonstrated notable antifungal activity. One such compound, L-prolinamide, 5-oxo-l-prolyl-l-phenylalanyl-4-hydroxy, is a secondary metabolite produced by the bacterium Pseudomonas fluorescence. research-advances.orgresearchgate.net This compound has been shown to be effective against the plant pathogen Pythium spp. research-advances.orgresearchgate.net Studies revealed that the ethyl acetate (B1210297) extract of these secondary metabolites could significantly inhibit the growth of the fungus, acting as a fungistatic agent. research-advances.org Specifically, a 57% reduction in fungal growth was observed after seven days of incubation. research-advances.orgresearchgate.net The investigation into microbial metabolites for developing new pesticides is an active area of research, with compounds like these showing potential for agricultural applications. researchgate.net Other 5-oxopyrrolidine derivatives have also been synthesized and characterized for their antimicrobial activities against multidrug-resistant pathogens. mdpi.com
| Compound | Producing Organism | Target Pathogen | Observed Effect | Reference |
| L-prolinamide, 5-oxo-l-prolyl-l-phenylalanyl-4-hydroxy | Pseudomonas fluorescence | Pythium spp MTCC 10247 | 57% reduction in mycelial growth | research-advances.orgresearchgate.net |
| Various synthetic 5-oxopyrrolidine derivatives | N/A (Synthetic) | Multidrug-resistant Gram-positive pathogens | Antimicrobial activity | mdpi.com |
Interaction with Pathogen-Specific Receptors
The mechanism of action for many antimicrobial metabolites involves direct interaction with specific receptors on or within the pathogen. For instance, the antifungal compound L-prolinamide, 5-oxo-l-prolyl-l-phenylalanyl-4-hydroxy has been studied for its interaction with a cell wall protein (3GNU receptor) of Pythium spp. research-advances.orgresearchgate.net Molecular docking studies have shown a high score value for this interaction, suggesting it as a potential target for the compound's antifungal activity. research-advances.org This interaction with essential pathogen structures, like cell wall components, is a common strategy for microbial antagonism. frontiersin.org Generally, microbial metabolites can interact with a variety of host and pathogen receptors, including G-protein-coupled receptors (GPCRs), to modulate physiological processes and immune responses. researchgate.netnih.gov These interactions are fundamental to the communication between microbiota and pathogens and play a crucial role in infection and defense. frontiersin.orgnih.gov
| Metabolite | Pathogen | Receptor/Target | Interaction Type | Reference |
| L-prolinamide, 5-oxo-l-prolyl-l-phenylalanyl-4-hydroxy | Pythium spp MTCC 10247 | Cell wall protein (3GNU receptor) | Molecular Docking | research-advances.orgresearchgate.netresearchgate.net |
Structure Activity Relationship Sar and Peptide Design Principles for 5 Oxo L Prolyl L Methionyl L Prolinamide Derivatives
Impact of N-Terminal 5-Oxo-L-proline Moiety on Peptide Conformation and Bioactivity
The formation of the pyroglutamyl ring significantly restricts the conformational freedom of the N-terminus. This cyclization protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus, thereby increasing the peptide's stability and in vivo half-life. An N-terminal pyroglutamate (B8496135) modification on certain amyloid-β (Aβ) peptides has been shown to increase their propensity for oligomerization and aggregation. nih.gov
Furthermore, the rigid structure of the 5-oxo-L-proline moiety can be crucial for orienting the rest of the peptide chain for optimal interaction with its biological target. For instance, in the Fpg protein, a DNA glycosylase, the N-terminal proline is mandatory for its catalytic activity, forming a transient Schiff base intermediate with DNA. nih.gov While not a pyroglutamate, this highlights the critical role the N-terminal residue plays in bioactivity. The structure of the N-terminal residue is a key determinant in the peptide's ability to bind to its receptor and elicit a biological response.
Role of L-Methionine Residue in Peptide Stability and Functional Specificity
Methionine is one of the most susceptible amino acid residues to oxidation, primarily converting its thioether side chain into methionine sulfoxide (B87167) (MetO) and, irreversibly, to methionine sulfone. sigmaaldrich.com This oxidation introduces a significant change in the side chain's physicochemical properties.
| Property | L-Methionine (Met) | Methionine Sulfoxide (MetO) |
| Polarity | Apolar/Hydrophobic | Highly Polar |
| Side Chain Hydrophobicity Index | 0.738 | 0.238 |
| Oxidation State | Thioether | Sulfoxide |
| Reversibility | - | Reversible by MsrA/B enzymes |
This table summarizes the key physicochemical differences between L-Methionine and its oxidized form, Methionine Sulfoxide.
This reversible oxidation of methionine to MetO can act as a biological switch. The conversion from a hydrophobic to a highly polar side chain can dramatically alter a peptide's conformation, stability, and its interactions with other molecules. nih.govmdpi.com This process can influence protein-protein interactions and can even trigger the disassembly of certain protein structures. nih.gov For example, in studies of the Aβ peptide, the oxidation of a methionine residue was found to affect fibril morphology and the kinetics of fibril formation. nih.govroyalsocietypublishing.org Therefore, the methionine residue in 5-Oxo-L-prolyl-L-methionyl-L-prolinamide is not just a structural component but also a potential site for redox regulation, influencing the peptide's functional specificity and stability in different physiological environments.
Influence of C-Terminal L-Prolinamide on Peptide-Target Interactions
The C-terminal L-prolinamide is a critical component influencing the peptide's interaction with its biological targets. The replacement of the standard C-terminal carboxyl group with an amide (amidation) is a common modification in bioactive peptides that neutralizes the negative charge, often increasing resistance to carboxypeptidases and enhancing binding affinity.
Proline itself, due to its unique cyclic pyrrolidine (B122466) ring, imparts significant conformational constraints on the peptide backbone. researchgate.net When located at the C-terminus, it provides a rigid scaffold that can properly orient side chains for receptor binding. In many proline-rich antimicrobial peptides (PrAMPs), the C-terminal residues are crucial for their mechanism of action. For instance, in apidaecins, the two C-terminal residues interact strongly with the 70S ribosome, inhibiting protein synthesis. researchgate.net Similarly, for fragments of the PrAMP Bac7, the removal of the C-terminal arginine residue significantly reduces antimicrobial activity, highlighting the importance of this position for target interaction. acs.org
Stereochemical Considerations and Enantiomeric Effects on Activity
The stereochemistry of the constituent amino acids is a fundamental determinant of a peptide's three-dimensional structure and, consequently, its biological activity. Naturally occurring amino acids are predominantly in the L-configuration. The specific arrangement of L-isomers in this compound dictates a specific spatial conformation that is recognized by its biological target.
Introducing D-amino acids, the non-natural enantiomers, at specific positions is a powerful tool in SAR studies. This systematic replacement of L-amino acids with their D-isoforms can be used to probe the stereostructural requirements for peptide-receptor interaction. researchgate.net Such substitutions can lead to several outcomes:
Reduced Activity: If the original L-configuration is essential for binding, a D-amino acid substitution will disrupt the necessary conformation, leading to a loss of activity.
Increased Activity: In some cases, a D-amino acid might induce a more favorable conformation for receptor binding or increase resistance to proteases, thereby enhancing potency and duration of action. researchgate.net
Altered Specificity: The change in stereochemistry might lead the peptide to interact with different targets or subtypes of receptors.
A related concern is racemization, the conversion of a pure L- or D-enantiomer into a mixture of both. sigmaaldrich.com This process can occur during peptide synthesis or under certain physiological conditions and leads to a loss of chiral integrity, potentially reducing the specific activity of the peptide. nih.govroyalsocietypublishing.org Therefore, maintaining strict stereochemical control is essential for ensuring the desired biological activity of this compound derivatives.
Design of Conformationally Constrained Analogues for SAR Studies
Linear peptides often exist as an ensemble of multiple conformations in solution, only one of which is the "bioactive" conformation recognized by the target receptor. A key principle in modern peptide design is to reduce this conformational flexibility by creating constrained analogues. By "locking" the peptide into a more rigid structure that mimics the bioactive conformation, it is often possible to increase potency, receptor selectivity, and metabolic stability. researchgate.net
Several strategies can be employed to create conformationally constrained analogues of this compound:
Cyclization: The peptide can be cyclized, either head-to-tail or through side-chain linkages, to dramatically reduce its flexibility.
Incorporation of Rigid Spacers: Introducing rigid chemical linkers or sterically demanding amino acids can restrict bond rotations.
Fused Ring Structures: Building upon the inherent rigidity of the proline ring, synthetic strategies can create fused polycyclic structures. For example, intramolecular Friedel-Crafts reactions on N-Boc-l-pyroglutamic acid derivatives can yield fused 1-azacyclodihydroindene derivatives, which are highly constrained proline analogues. nih.gov
The potencies of such constrained inhibitors are often highly dependent on the specific substitution patterns on the newly formed rings. nih.gov These rigid analogues are invaluable tools for SAR studies, as they provide a clearer picture of the optimal three-dimensional structure required for biological activity.
Investigation of Noncanonical Amino Acid Incorporation for Functional Tuning
The incorporation of noncanonical amino acids (ncAAs)—amino acids not found among the 20 common proteinogenic ones—offers a powerful strategy for fine-tuning the functional properties of peptides. This approach moves beyond simple substitutions of L- and D-amino acids to introduce novel chemical functionalities, steric properties, and structural constraints. researchgate.net
The integration of ncAAs into derivatives of this compound can be used to achieve several goals:
Enhanced Stability: Replacing protease-labile bonds or residues with ncAAs can significantly improve the peptide's resistance to enzymatic degradation. researchgate.net
Improved Potency: The unique side chains of ncAAs can establish new, favorable interactions with the target receptor, increasing binding affinity and potency.
Modified Pharmacokinetics: ncAAs can be used to alter the solubility, lipophilicity, and other properties that affect the peptide's absorption, distribution, and metabolism.
Novel Functions: The introduction of chemically reactive groups, photoswitches, or fluorescent probes via ncAAs can create peptides with entirely new functionalities for research or therapeutic applications. nih.gov
Methods for incorporating ncAAs range from chemical solid-phase peptide synthesis (SPPS), which allows for the inclusion of a vast array of synthetic amino acids, to biological methods like genetic code expansion. researchgate.netnih.gov
| Modification Strategy | Potential Outcome | Reference Example |
| D-Amino Acid Substitution | Increased stability in serum | Replacement of L-Lys with D-enantiomer in HPA3NT3-A2. researchgate.net |
| Incorporation of Unusual Motifs | Higher antimicrobial potency | Incorporation of a 4-amino-2-hydroxy-3isopropoxybenzoic acid motif in Coralmycin. researchgate.net |
| Side Chain Modification | Altered antimicrobial activity and membrane permeability | Incorporation of ncAAs into the peptide P-113. researchgate.net |
This table provides examples of how the incorporation of noncanonical amino acids has been used to tune the function of various peptides.
By leveraging the diverse chemical space offered by ncAAs, researchers can systematically probe the SAR of this compound and develop analogues with highly tailored and improved therapeutic profiles. researchgate.net
Advanced Analytical and Computational Methodologies in Research on 5 Oxo L Prolyl L Methionyl L Prolinamide
Spectroscopic Characterization Techniques for Peptide Structure Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to confirming the chemical structure and integrity of synthetic peptides like 5-Oxo-L-prolyl-L-methionyl-L-prolinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity of atoms and the conformational properties of the peptide backbone and side chains. For instance, in the study of similar 1,3-diaryl-5-oxo-proline derivatives, proton NMR spectra were analyzed to determine the structural configuration of the molecules. mdpi.comnih.govresearchgate.net The chemical shifts of specific protons can reveal details about the local chemical environment and the stereochemistry of the molecule.
Mass Spectrometry (MS) is indispensable for verifying the molecular weight of the peptide and for sequencing. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate gas-phase ions of the peptide, which are then analyzed to determine their mass-to-charge ratio. High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is further utilized to fragment the peptide and obtain sequence information by analyzing the resulting fragment ions. ru.nlresearchgate.net The presence of methionine, which can be easily oxidized, presents a technical challenge in mass spectrometry analysis due to the isobaric mass shift with proline hydroxylation, necessitating careful validation of spectra. nih.gov
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Proton chemical shifts, coupling constants, stereochemistry | Confirms the presence and connectivity of amino acid residues and the pyroglutamate (B8496135) ring. |
| ¹³C NMR | Carbon chemical shifts | Provides information on the carbon skeleton of the peptide. |
| 2D NMR (e.g., COSY, TOCSY, NOESY) | Through-bond and through-space correlations | Aids in complete residue assignment and provides conformational details. |
| High-Resolution Mass Spectrometry | Accurate molecular weight, elemental composition | Confirms the identity and purity of the synthesized peptide. |
| Tandem Mass Spectrometry (MS/MS) | Peptide sequence, post-translational modifications | Verifies the amino acid sequence and can detect modifications like methionine oxidation. |
Chromatographic Separation and Purification Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification and analysis of synthetic peptides. Reverse-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. A method for analyzing 5-Oxo-L-propyl-L-prolinamide by RP-HPLC has been described using a C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is crucial for isolating the target peptide from reaction byproducts and impurities, ensuring a high degree of purity for subsequent biological assays. The purity of related compounds like L-prolinamide has been successfully determined to be ≥99.8% using HPLC. google.com Furthermore, HPLC can be used to separate enantiomers of related compounds after derivatization. juniperpublishers.com
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Stationary Phase | C18 silica (B1680970) gel | Provides a hydrophobic surface for peptide retention. |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA or Formic Acid | Elutes peptides based on their hydrophobicity. |
| Detection | UV absorbance at 214 nm and 280 nm | Detects the peptide bond and aromatic residues, respectively. |
| Flow Rate | Typically 1 mL/min for analytical scale | Controls the speed of separation. |
Enzyme Activity Assays and Kinetic Parameter Determination (e.g., Fluorimetric Assays)
To investigate the interaction of this compound with enzymes, robust activity assays are required. For enzymes like 5-oxo-L-prolinase, which hydrolyzes 5-oxo-L-proline, a sensitive fluorimetric assay has been developed. nih.gov This assay involves the derivatization of the product, glutamate (B1630785), with o-phthaldialdehyde and a thiol, followed by HPLC separation and fluorescence detection. nih.gov Such assays are essential for determining key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which quantify the enzyme's affinity for the substrate and its catalytic efficiency. These parameters are crucial for understanding the biological function and potential inhibitory or substrate activity of the peptide.
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Computational approaches, including molecular modeling and docking simulations, provide valuable insights into how peptides like this compound might interact with their biological targets at a molecular level. These methods are used to predict the binding mode and affinity of a ligand to a receptor. For example, in the study of 1,3-diaryl-5-oxo-proline derivatives as endothelin receptor ligands, molecular docking was used to investigate the binding mode of the compounds within the receptor's active site. mdpi.comnih.gov This process typically involves generating a 3D model of the receptor, often through homology modeling if a crystal structure is unavailable, and then computationally placing the ligand into the binding site to identify favorable interactions. researchgate.net Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the stability and nature of the interactions. nih.gov
| Methodology | Purpose | Application to this compound |
|---|---|---|
| Homology Modeling | To create a 3D model of a target protein when its structure is unknown. | Generate a model of a potential receptor for the peptide. |
| Molecular Docking | To predict the preferred binding orientation of a ligand to a receptor. | Predict how the peptide binds to its target and identify key interacting residues. |
| Molecular Dynamics (MD) Simulation | To simulate the movement of atoms and molecules over time. | Assess the stability of the peptide-receptor complex and analyze detailed interactions. |
In vitro and Ex vivo Biological Assay Development for Peptide Activity
The biological activity of this compound is ultimately determined through a variety of in vitro and ex vivo assays. In vitro assays are performed in a controlled environment outside of a living organism, such as in cell cultures. These assays can measure a wide range of biological responses, including receptor binding, enzyme inhibition, and effects on cell signaling pathways. For instance, in vitro binding assays were used to determine the affinity of 5-oxo-proline derivatives for human endothelin receptors. nih.gov
Ex vivo assays utilize tissues or cells taken directly from an organism and studied in an external environment. These assays provide a more physiologically relevant context than in vitro cell-based assays while still allowing for a high degree of experimental control. The development of these assays is critical for characterizing the pharmacological profile of the peptide and understanding its potential therapeutic effects.
Future Research Directions and Unexplored Avenues for 5 Oxo L Prolyl L Methionyl L Prolinamide Research
Elucidation of Novel Biological Targets and Signaling Networks
A primary avenue for future research is the identification of specific molecular targets and the signaling pathways modulated by 5-Oxo-L-prolyl-L-methionyl-L-prolinamide. Many pGlu peptides, such as thyrotropin-releasing hormone (TRH) and neurotensin, exert their effects by binding to specific receptors, initiating cascades of intracellular events that regulate processes like metabolism, emotional behavior, and pain response. Similarly, food-derived pGlu peptides have been associated with hepatoprotective, antidepressant, and anti-inflammatory activities, although their precise mechanisms and direct targets are often not fully established.
Future investigations should aim to:
Identify Binding Partners: Employ techniques such as affinity chromatography coupled with mass spectrometry to isolate and identify proteins or other macromolecules that specifically interact with this compound in various cell types or tissue extracts.
Receptor Screening Assays: Screen the compound against panels of known receptors, particularly G-protein coupled receptors (GPCRs) and ion channels, which are common targets for signaling peptides.
Pathway Analysis: Utilize cellular models to investigate which signaling pathways are activated or inhibited by the peptide. For instance, studies on the glyproline peptide PGP, a metabolite of neuropeptides, have shown its ability to modulate acetylcholine (B1216132) and glutamate (B1630785) receptor systems. A similar approach could reveal the neuro-signaling or inflammatory pathways affected by this compound. The enzyme pyroglutamyl aminopeptidase (B13392206) 1 (PGP-1), which cleaves the pGlu residue, is itself being explored as a potential target in inflammation, suggesting a complex interplay between pGlu peptides and inflammatory signaling.
| Research Approach | Objective | Potential Outcome |
| Affinity Chromatography-MS | Identify direct binding proteins. | Discovery of novel receptors or interacting proteins. |
| Receptor-Arrestin Recruitment Assays | Screen for agonism/antagonism at known receptors. | Identification of specific receptor targets (e.g., TACR1). |
| Phospho-proteomics | Map changes in protein phosphorylation upon treatment. | Elucidation of activated or inhibited signaling cascades. |
| Gene Expression Profiling | Analyze changes in gene transcription. | Understanding the downstream genetic response to the peptide. |
Development of Advanced Synthetic Strategies for Complex Analogues
The chemical synthesis of pGlu peptides can be achieved through the cyclization of N-terminal glutamine or glutamic acid residues or by directly coupling pyroglutamic acid to a peptide chain. To thoroughly explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic strategies for creating a diverse library of analogues is essential.
Future research in this area should focus on:
Solid-Phase Peptide Synthesis (SPPS) Optimization: Refining SPPS protocols to efficiently incorporate the pGlu moiety and subsequent amino acids, allowing for rapid generation of analogues.
Introduction of Non-Canonical Amino Acids: Synthesizing analogues where the methionine or proline residues are replaced with unnatural amino acids to probe the effects of side-chain stereochemistry, size, and functionality on biological activity.
Backbone Modifications: Exploring modifications to the peptide backbone to create more rigid or proteolytically resistant structures. This is a common strategy to improve the pharmacological properties of peptides.
Combinatorial Chemistry: Utilizing combinatorial approaches to generate large libraries of related tripeptides for high-throughput screening against identified biological targets.
| Synthetic Strategy | Goal | Example Modification |
| Solid-Phase Synthesis | Efficiently create a library of analogues. | Fmoc-pGlu-OH coupling followed by standard chain elongation. |
| Alanine Scanning | Identify key residues for activity. | Replace Met and Pro with Ala individually. |
| D-Amino Acid Substitution | Increase proteolytic stability. | Synthesize analogues with D-Met or D-Pro. |
| Side-Chain Modification | Probe steric and electronic requirements. | Replace Met with norleucine or other isosteres. |
Integration of Multi-Omics Approaches for Comprehensive Functional Analysis
To gain a holistic understanding of the biological effects of this compound, the integration of multiple "omics" technologies is a powerful and unexplored approach. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound in cells or organisms.
A multi-omics research strategy could involve:
Transcriptomics (RNA-seq): To identify all genes whose expression is altered in response to the peptide, revealing the cellular processes and pathways that are transcriptionally regulated.
Proteomics: To quantify changes in the abundance of thousands of proteins, providing a direct look at the functional molecules affected by the peptide.
Metabolomics: To profile the changes in small-molecule metabolites, which can uncover alterations in metabolic pathways and provide biomarkers of the peptide's activity.
Integrative Analysis: Combining data from these different omics layers to construct comprehensive models of the peptide's mechanism of action, identifying key nodes in the networks it perturbs.
| Omics Platform | Data Generated | Potential Insights for this compound |
| Transcriptomics | mRNA expression levels | Identification of regulated gene networks and transcription factors. |
| Proteomics | Protein abundance and post-translational modifications | Discovery of regulated proteins and signaling pathway components. |
| Metabolomics | Levels of endogenous small molecules | Elucidation of effects on cellular metabolism and bioenergetics. |
| Cistromics | Genome-wide protein-DNA interactions | Understanding of epigenetic and transcriptional regulatory mechanisms. |
Exploration of Peptidomimetic Design for Enhanced Stability and Potency
While the N-terminal pGlu residue provides some protection against exopeptidases, peptides can still be susceptible to degradation by endopeptidases and rapid clearance in vivo. Peptidomimetics are compounds designed to mimic the structure and function of a peptide but with improved pharmacological properties, such as enhanced stability, bioavailability, and receptor affinity.
Future research should explore the rational design of peptidomimetics based on the this compound scaffold. Key strategies include:
Backbone Isosteres: Replacing labile amide bonds with non-hydrolyzable mimics to increase resistance to proteases.
Conformational Constraints: Introducing cyclic structures or rigid linkers to lock the molecule into its bioactive conformation, which can enhance potency and selectivity.
Side-Chain Modifications: Altering the methionine and proline side chains to optimize interactions with the biological target.
N-Methylation: The introduction of N-methyl groups to the peptide backbone can increase proteolytic stability and improve cell permeability.
| Peptidomimetic Strategy | Objective | Potential Advantage |
| Amide Bond Replacement | Enhance proteolytic stability. | Longer biological half-life. |
| Cyclization | Increase receptor affinity and selectivity. | Higher potency and reduced off-target effects. |
| Peptoid Synthesis | Create novel backbone structures. | Resistance to proteolysis, potential for new activities. |
| Beta-Peptides | Introduce unnatural folding patterns. | Unique structural scaffolds with high stability. |
Investigation of Environmental and Microbial Production Pathways for Related Bioactive Compounds
Pyroglutamyl peptides are known to be formed during food processing and fermentation, and have been identified in products like soy sauce, cheese, and rice wine. This suggests that microorganisms are a potential source of these compounds. The formation can be catalyzed by enzymes like glutaminyl cyclase or occur spontaneously from N-terminal glutamine residues under certain conditions, such as heat.
Unexplored avenues in this area include:
Microbial Screening: Systematically screening different bacterial and fungal species, particularly those used in food fermentation, for their ability to produce this compound or structurally related peptides.
Metagenomic Analysis: Analyzing the genetic material from environmental samples (e.g., soil, marine environments) to identify novel biosynthetic gene clusters that may be responsible for producing pGlu-containing peptides.
Enzyme Discovery: Identifying and characterizing the specific enzymes from microbial sources that catalyze the formation of the pGlu ring on this specific tripeptide. This could lead to biocatalytic methods for its production.
Natural Product Discovery: Exploring diverse natural sources, including plants and marine organisms, for the presence of this tripeptide, which may reveal novel ecological roles and provide a basis for sustainable production.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 5-Oxo-L-prolyl-L-methionyl-L-prolinamide, and how can purity be optimized?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used, starting with L-proline derivatives. The 5-oxo-L-proline residue is incorporated via Fmoc/t-Bu chemistry, followed by sequential coupling with methionine and prolinamide. Purification involves reversed-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA). Purity (>95%) is confirmed by LC-MS and NMR spectroscopy .
- Key Challenges : Byproduct formation during oxidation steps (e.g., methionine sulfoxide) requires careful monitoring via UV-Vis spectroscopy at 220 nm. Adjusting reaction pH to 6.5–7.0 minimizes side reactions .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₅H₂₄N₄O₅S; theoretical MW: 396.15 g/mol). NMR (¹H and ¹³C) verifies backbone connectivity:
- 5-Oxo-L-proline : Characteristic δ 4.3 ppm (α-H) and δ 177 ppm (carbonyl C=O).
- L-Methionine : δ 2.1–2.6 ppm (SCH₃) and δ 52 ppm (S-CH₂).
Q. What are the recommended storage conditions to maintain compound stability?
- Methodology : Lyophilized peptides are stored at -80°C under argon to prevent oxidation. In solution (DMSO or PBS), stability is monitored via HPLC over 72 hours at 4°C and 25°C. Methionine residues are prone to oxidation; adding 1 mM EDTA or antioxidants (e.g., TCEP) extends shelf life .
Advanced Research Questions
Q. How does this compound interact with 5-oxo-prolinease, and what kinetic parameters define this interaction?
- Methodology : Enzyme kinetics are studied using Michaelis-Menten assays. Recombinant 5-oxo-prolinease is incubated with the compound (0.1–10 mM) in Tris-HCl buffer (pH 8.0). Hydrolysis products (e.g., L-proline, methionine) are quantified via LC-MS. and are calculated using Lineweaver-Burk plots.
- Findings : Structural analogs (e.g., 4-hydroxy-5-oxoproline) show partial activity due to steric hindrance, suggesting substrate specificity relies on the 5-oxo group and proline backbone .
Q. What experimental designs address contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in antioxidant activity (e.g., IC₅₀ values) may arise from assay conditions (e.g., DPPH vs. ABTS assays). A standardized protocol is recommended:
Pre-incubate compound in PBS (pH 7.4) for 1 hour.
Use fresh radical solutions (e.g., 100 µM DPPH).
Normalize results to positive controls (e.g., Trolox).
- Statistical Analysis : Apply Dunnett’s test (α = 0.05) for multiple comparisons against controls to identify significant outliers .
Q. How can metabolic pathways involving this compound be mapped in mammalian cell lines?
- Methodology : Radiolabeled C-5-oxo-L-prolyl residues are synthesized and incubated with HepG2 cells. Metabolites are extracted (methanol/chloroform) and separated via TLC. Autoradiography identifies degradation products.
- Advanced Tools : Stable isotope tracing (e.g., C-glucose) coupled with LC-HRMS tracks incorporation into TCA cycle intermediates, revealing proline’s role in energy metabolism .
Methodological Notes
- Data Reproducibility : Always report buffer composition (e.g., ionic strength, chelators) and temperature, as these significantly impact peptide stability and enzyme activity .
- Contradictory Evidence : Cross-validate bioactivity claims using orthogonal assays (e.g., fluorescence-based cellular uptake studies alongside enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
